
1-Diazoniononadeca-1,10-dien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazoniononadeca-1,10-dien-2-olate is a chemical compound with the molecular formula C19H34N2O It is known for its unique structure, which includes a diazonium group and a nonadecadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazoniononadeca-1,10-dien-2-olate typically involves the diazotization of a suitable precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium to convert the amine group into a diazonium ion. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor compound is reacted with nitrous acid in a controlled environment. The reaction is carefully monitored to ensure the stability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazoniononadeca-1,10-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and other organic groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-Diazoniononadeca-1,10-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazoniononadeca-1,10-dien-2-olate involves its interaction with molecular targets and pathways. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Diazoniononadeca-1,10-dien-2-one
- 1-Diazoniononadeca-1,10-dien-2-thiol
- 1-Diazoniononadeca-1,10-dien-2-amine
Uniqueness
1-Diazoniononadeca-1,10-dien-2-olate is unique due to its specific structure and the presence of the diazonium group This makes it distinct from other similar compounds, which may have different functional groups or structural variations
Eigenschaften
| 90670-28-3 | |
Molekularformel |
C19H34N2O |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-diazononadec-10-en-2-one |
InChI |
InChI=1S/C19H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h9-10,18H,2-8,11-17H2,1H3 |
InChI-Schlüssel |
QHCGKNBREBURFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


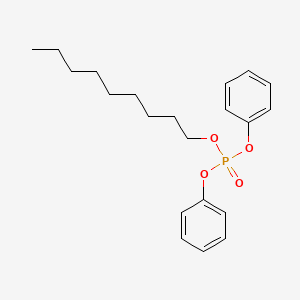
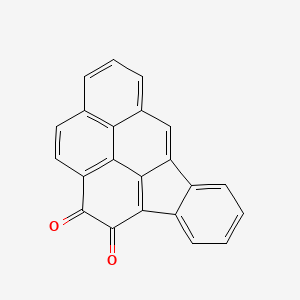
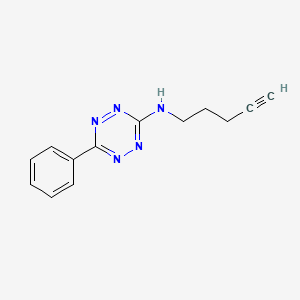
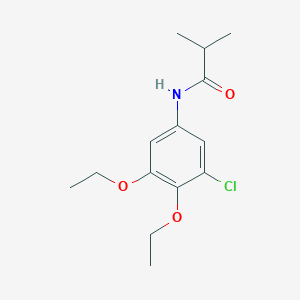

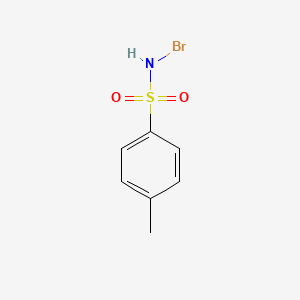
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
